

Structural Elucidation of N4-Desmethyl-N5methylwyosine: A Technical Overview

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Compound of Interest		
Compound Name:	N4-Desmethyl-N5-methyl wyosine	
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Abstract

N4-Desmethyl-N5-methylwyosine is a modified guanosine analog that has garnered interest within the scientific community. As a derivative of wyosine, a tricyclic nucleoside found in the anticodon loop of tRNAPhe, it plays a potential role in modulating the efficiency and fidelity of protein synthesis. This document provides a technical guide to the structural elucidation of N4-Desmethyl-N5-methylwyosine, detailing the key experimental methodologies and summarizing the critical data that confirm its unique chemical architecture. The information presented is intended to support further research into its biological function and therapeutic potential.

Introduction

Wyosine and its derivatives are a class of hypermodified nucleosides found at position 37, adjacent to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), primarily in archaea and eukarya.[1][2][3] These modifications are crucial for maintaining the correct reading frame during translation. The structural complexity of wyosine derivatives points to intricate biosynthetic pathways.[3][4] While the biosynthesis of several wyosine derivatives like wybutosine in yeast is well-understood, involving a sequential enzymatic cascade, the pathways for many archaeal derivatives are still under investigation.[1][2][5] N4-Desmethyl-N5-methylwyosine represents a specific analog within this family, and understanding its precise structure is fundamental to elucidating its biological role and potential as a therapeutic agent.



Guanosine analogs, in general, have been noted for their potential immunostimulatory and antiviral activities, often mediated through Toll-like receptor 7 (TLR7).[6]

Methodology

The structural determination of N4-Desmethyl-N5-methylwyosine relies on a combination of spectroscopic techniques and synthetic chemistry. The general workflow for such an elucidation is outlined below.

Synthesis and Isolation

The synthesis of N4-Desmethyl-N5-methylwyosine would likely follow established protocols for the synthesis of wyosine analogs, starting from a guanosine precursor. A key intermediate in the biosynthesis of many wyosine derivatives is 4-demethylwyosine (imG-14).[5][7] The synthesis would likely involve the formation of the tricyclic core followed by specific methylation steps. Purification of the final compound is typically achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic methods is employed to determine the molecular structure of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for establishing the connectivity of atoms within the molecule.[8] These experiments allow for the assignment of all proton and carbon signals, providing a detailed map of the molecular skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular weight and, consequently, the elemental composition of the molecule.[8]
 Fragmentation patterns observed in MS/MS experiments provide further confirmation of the
 proposed structure.
- X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state.[9][10]



Structural Data

While specific experimental data for N4-Desmethyl-N5-methylwyosine is not publicly available, this section presents the expected data based on the analysis of related wyosine derivatives.

NMR Spectroscopic Data (Hypothetical)

The following table summarizes the predicted 1H and 13C NMR chemical shifts for N4-Desmethyl-N5-methylwyosine. These predictions are based on known values for the wyosine core structure and the expected influence of the N5-methyl group.

Atom No.	Predicted 1H Chemical Shift (ppm)	Predicted 13C Chemical Shift (ppm)
Wyosine Core		
2	-	~158.0
4	-	~148.0
5	-	~110.0
6	~7.5 (s)	~130.0
7-CH3	~2.5 (s)	~15.0
8	~8.0 (s)	~140.0
9	-	~155.0
N5-CH3	~3.5 (s)	~30.0
Ribose Moiety		
1'	~5.8 (d)	~88.0
2'	~4.5 (t)	~75.0
3'	~4.3 (t)	~70.0
4'	~4.1 (m)	~85.0
5'a, 5'b	~3.8 (m), ~3.7 (m)	~62.0



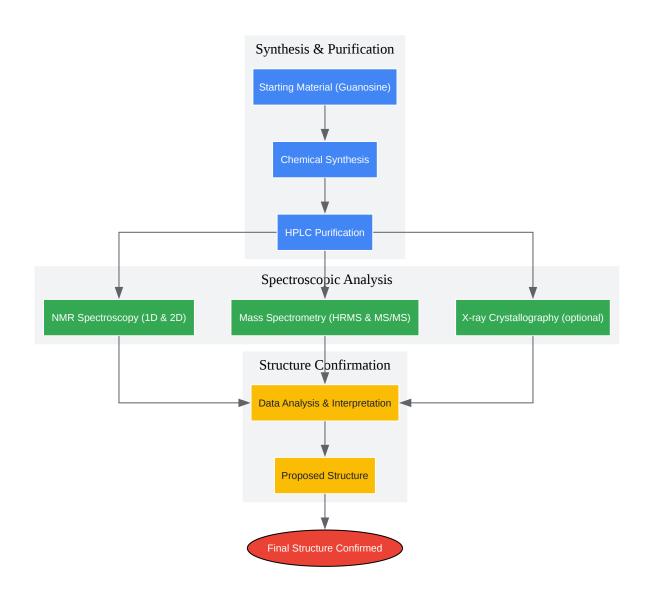
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are for illustrative purposes.

Mass Spectrometry Data (Hypothetical)

lon	Formula	Calculated m/z	Observed m/z
[M+H]+	C14H18N5O5+	336.1302	(To be determined)
[M+Na]+	C14H17N5NaO5+	358.1122	(To be determined)

Visualizations Proposed Structure of N4-Desmethyl-N5-methylwyosine





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